molecular formula C12H19ClN4O2 B2788234 2-(2-Chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide CAS No. 2411195-88-3

2-(2-Chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide

Cat. No.: B2788234
CAS No.: 2411195-88-3
M. Wt: 286.76
InChI Key: AFWXPZVKPQKLOL-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole rings are known for their diverse pharmacological effects .


Molecular Structure Analysis

The compound likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole derivatives are known to participate in a wide variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, pyrazole is a weak base, with a pKb of 11.5 .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological effects, development of synthesis methods, and investigation of its physical and chemical properties. Pyrazole derivatives are a promising area of research in the field of medicinal chemistry .

Properties

IUPAC Name

2-(2-chloropropanoylamino)-4-methyl-N-(1H-pyrazol-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-7(2)6-9(15-11(18)8(3)13)12(19)16-10-4-5-14-17-10/h4-5,7-9H,6H2,1-3H3,(H,15,18)(H2,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWXPZVKPQKLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=NN1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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